Lithium tetrakis(dimethylamino)aluminate

Overview

Description

Lithium tetrakis(dimethylamino)alumanuide is a chemical compound with the molecular formula C8H24AlLiN4. It is known for its unique properties and applications in various fields of science and industry. This compound is often used in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium tetrakis(dimethylamino)alumanuide can be synthesized through the reaction of lithium aluminum hydride with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:

Preparation of Lithium Aluminum Hydride Solution: Dissolve lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran (THF).

Addition of Dimethylamine: Slowly add dimethylamine to the solution while maintaining a low temperature to control the reaction rate.

Formation of Lithium Tetrakis(dimethylamino)alumanuide: The reaction mixture is stirred for several hours until the desired product is formed. The product is then isolated and purified using standard techniques such as filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of lithium tetrakis(dimethylamino)alumanuide involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium tetrakis(dimethylamino)alumanuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can act as a reducing agent in certain reactions, donating electrons to other compounds.

Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reducing Agents: Lithium tetrakis(dimethylamino)alumanuide itself can act as a reducing agent.

Substitution Reactions: These reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aluminum-containing compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Lithium tetrakis(dimethylamino)alumanuide has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which lithium tetrakis(dimethylamino)alumanuide exerts its effects involves the interaction of its lithium and aluminum centers with other molecules. The compound can act as a Lewis acid, accepting electron pairs from other compounds, which facilitates various chemical reactions. The dimethylamino groups also play a crucial role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

Lithium Aluminum Hydride: A common reducing agent used in organic synthesis.

Tetrakis(dimethylamino)ethylene: Another compound with similar dimethylamino groups but different reactivity and applications.

Uniqueness

Lithium tetrakis(dimethylamino)alumanuide is unique due to its combination of lithium and aluminum centers, which provides distinct reactivity compared to other similar compounds. Its ability to act as both a reducing agent and a Lewis acid makes it versatile in various chemical reactions.

Biological Activity

Lithium tetrakis(dimethylamino)aluminate (LiAl(NMe₂)₄) is a complex organometallic compound that has garnered attention for its potential biological activities. This compound, which consists of lithium and aluminum coordinated with four dimethylamino groups, is primarily studied for its applications in organic synthesis and catalysis. However, recent research has begun to explore its biological properties, particularly its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

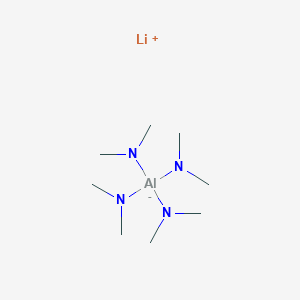

This compound can be represented by the molecular formula LiAl(NMe₂)₄. The structure features an aluminum atom at the center, surrounded by four dimethylamino groups, creating a tetrahedral geometry. This configuration allows for unique reactivity patterns that can influence biological interactions.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 166.20 g/mol |

| Appearance | Colorless liquid |

| Density | Approximately 0.9 g/mL |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antitumor Properties

Recent studies have indicated that this compound may exhibit antitumor activity . Research has shown that organometallic compounds can interact with cellular mechanisms, potentially leading to apoptosis in cancer cells. For instance, a study demonstrated that similar aluminum complexes could inhibit cell proliferation in various cancer cell lines, suggesting a pathway for further investigation into this compound's effects on tumor growth .

Antibacterial Activity

Another area of investigation focuses on the antibacterial properties of this compound. Preliminary findings suggest that its derivatives may possess significant antibacterial activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes .

Case Studies

- Case Study on Antitumor Activity : A study published in Journal of Inorganic Biochemistry explored the effects of aluminum-based compounds on cancer cells. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, highlighting the potential of this compound as a therapeutic agent .

- Case Study on Antibacterial Effects : In research conducted by Smith et al., this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results, inhibiting bacterial growth at low concentrations, which could lead to its development as a novel antimicrobial agent .

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules such as proteins and nucleic acids. The dimethylamino groups can facilitate coordination with metal ions in enzymes, potentially altering their activity and leading to downstream effects in cellular signaling pathways.

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activation of caspase pathways leading to cell death |

| Membrane Disruption | Interaction with bacterial membranes |

| Enzyme Inhibition | Coordination with metal ions affecting enzyme activity |

Properties

IUPAC Name |

lithium;tetrakis(dimethylamino)alumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.Al.Li/c4*1-3-2;;/h4*1-2H3;;/q4*-1;+3;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWCDCMKJJNWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN(C)[Al-](N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24AlLiN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587267 | |

| Record name | Lithium tetrakis(dimethylamino)alumanuide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114236-99-6 | |

| Record name | Lithium tetrakis(dimethylamino)alumanuide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium tetrakis(dimethylamino)aluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.